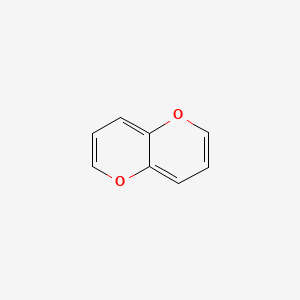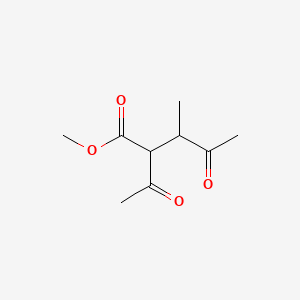
2,4,4'-Tris(2,3-epoxypropoxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Bis(2-hydroxyethyl)ammonium heptanoate is known for its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium heptanoate typically involves the reaction of heptanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Heptanoic acid and diethanolamine.
Reaction Conditions: The reaction is usually conducted at elevated temperatures with continuous stirring to facilitate the reaction.
Product Isolation: The product is then isolated through distillation or crystallization techniques to obtain pure Bis(2-hydroxyethyl)ammonium heptanoate.
Industrial Production Methods
In an industrial setting, the production of Bis(2-hydroxyethyl)ammonium heptanoate follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to mix heptanoic acid and diethanolamine.
Temperature Control: Maintaining optimal temperatures to ensure maximum yield.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)ammonium heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)ammonium heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)ammonium heptanoate involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
Comparación Con Compuestos Similares
Bis(2-hydroxyethyl)ammonium heptanoate can be compared with similar compounds such as:
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium propionate
- Bis(2-hydroxyethyl)ammonium butyrate
Uniqueness
The uniqueness of Bis(2-hydroxyethyl)ammonium heptanoate lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
49791-98-2 |
|---|---|
Fórmula molecular |
C21H22O6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[[4-[2,4-bis(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H22O6/c1-3-15(22-8-17-10-24-17)4-2-14(1)20-6-5-16(23-9-18-11-25-18)7-21(20)27-13-19-12-26-19/h1-7,17-19H,8-13H2 |
Clave InChI |
HZRWLEPSEHEGBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC4CO4)OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


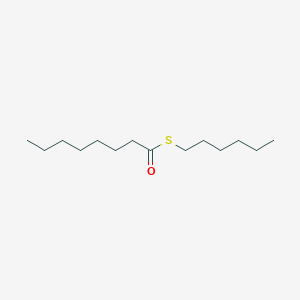
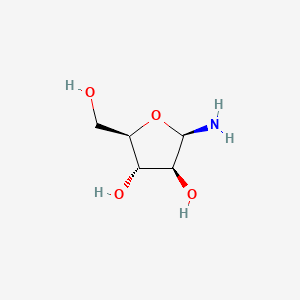
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
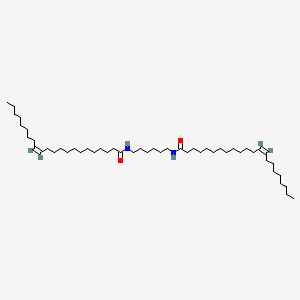
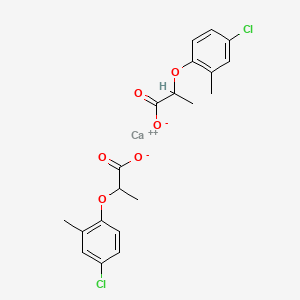
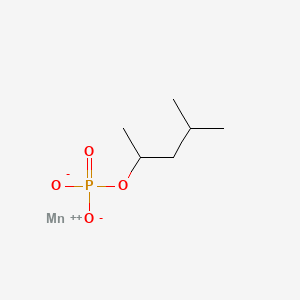
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)

